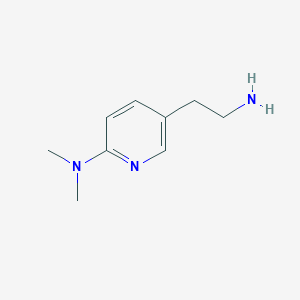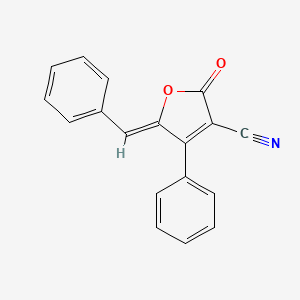![molecular formula C22H20N4O3S2 B2495301 2-morpholino-5-(2-oxo-2-(p-tolyl)ethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1021078-34-1](/img/structure/B2495301.png)
2-morpholino-5-(2-oxo-2-(p-tolyl)ethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Thiazolo[4,5-d]pyridazinones and morpholino derivatives represent a class of compounds with notable chemical and biological significance. They have been explored for their potential in various applications, including biological activities such as analgesic and anti-inflammatory effects. The synthesis of these compounds typically involves reactions that form the core thiazolopyridazinone structure, with modifications introducing different functional groups, such as the morpholino moiety, to alter the compound's properties and activities.
Synthesis Analysis
The synthesis of thiazolo[4,5-d]pyridazinone derivatives often involves multistep reactions, starting from precursor molecules such as methyl 5-benzoyl(α-furoyl or α-thienyl)-2-aminosubstituted-thiazol-4-carboxylates, which are then reacted with hydrazine to yield the desired products in good yields (Demchenko et al., 2015). The synthesis procedures are designed to ensure the formation of the complex thiazolo[4,5-d]pyridazinone core, with various side groups being introduced in a controlled manner to achieve the desired chemical and biological properties.
Scientific Research Applications
Morpholine Derivatives in Pharmacological Research
Morpholine derivatives are explored extensively for their pharmacological activities. Research indicates that these compounds exhibit a broad spectrum of pharmacological profiles due to their presence in various organic compounds developed for diverse pharmacological activities. Recent studies summarize the advancements in chemical design and synthesis of morpholine derivatives, highlighting their potential in developing novel therapeutic agents (Asif & Imran, 2019).
Thiophene Derivatives: Biological Interest and Applications
Thiophene derivatives are known for their wide range of biological activities. Literature data reviewed over the past decade reveal that thiophene structure-activity relationships are significant in developing compounds with therapeutic properties. These derivatives have been arranged according to their various therapeutic properties, indicating a broad spectrum of potential applications in drug development (Drehsen & Engel, 1983).
Thiazolopyridazinone as a Scaffold for Drug Design
Compounds containing thiazolopyridazinone scaffolds are significant in medicinal chemistry, mainly for their roles in synthesizing drugs with various pharmacological effects. Research into pyridazinone compounds, such as ABT-963, shows these compounds act as potent and selective COX-2 inhibitors, suggesting the thiazolopyridazinone scaffold's importance in designing anti-inflammatory drugs. These compounds demonstrate improved therapeutic windows and potential applications in treating pain and inflammation associated with arthritis (Asif, 2016).
properties
IUPAC Name |
5-[2-(4-methylphenyl)-2-oxoethyl]-2-morpholin-4-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S2/c1-14-4-6-15(7-5-14)16(27)13-26-21(28)19-20(18(24-26)17-3-2-12-30-17)31-22(23-19)25-8-10-29-11-9-25/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCKBPDDAYXODE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-morpholino-5-(2-oxo-2-(p-tolyl)ethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2-Methylbutan-2-yl)phenoxy]aniline](/img/structure/B2495218.png)
![N-[(1-Phenylpyrrolidin-2-yl)methyl]prop-2-enamide](/img/structure/B2495220.png)
![7-ethyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2495222.png)
![3-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid](/img/structure/B2495223.png)
![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2495224.png)





![7-ethyl-5-((3-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2495237.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2495238.png)
![Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}(2-methylpropyl)amino)propanoate](/img/structure/B2495239.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}benzoic acid](/img/structure/B2495241.png)